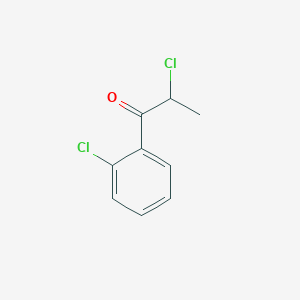![molecular formula C16H15N3O4 B13948636 (1-phenyl-1H-benzo[d]imidazol-2-yl)methanamine oxalate](/img/structure/B13948636.png)
(1-phenyl-1H-benzo[d]imidazol-2-yl)methanamine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-phenyl-1H-benzo[d]imidazol-2-yl)methanamine oxalate is a chemical compound with the molecular formula C16H15N3O4 and a molecular weight of 313.31 g/mol . This compound is known for its unique structure, which includes a benzimidazole ring fused with a phenyl group and an amine group attached to the benzimidazole ring. The oxalate part of the compound is a salt formed with oxalic acid, which enhances its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-phenyl-1H-benzo[d]imidazol-2-yl)methanamine involves the reaction of an aromatic aldehyde with o-phenylenediamine. The reaction typically occurs in the presence of N,N-dimethylformamide (DMF) and sulfur, leading to the formation of the benzimidazole ring . The final product, (1-phenyl-1H-benzo[d]imidazol-2-yl)methanamine, is then reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(1-phenyl-1H-benzo[d]imidazol-2-yl)methanamine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various substituted benzimidazole derivatives.
Scientific Research Applications
(1-phenyl-1H-benzo[d]imidazol-2-yl)methanamine oxalate has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (1-phenyl-1H-benzo[d]imidazol-2-yl)methanamine oxalate involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with enzymes and receptors, modulating their activity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Similar structure but lacks the amine group.
Quinoxaline: Another heterocyclic compound with similar applications in chemistry and biology.
Uniqueness
(1-phenyl-1H-benzo[d]imidazol-2-yl)methanamine oxalate is unique due to its combination of a benzimidazole ring with a phenyl group and an amine group. This structure provides it with distinct chemical and biological properties, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C16H15N3O4 |
|---|---|
Molecular Weight |
313.31 g/mol |
IUPAC Name |
oxalic acid;(1-phenylbenzimidazol-2-yl)methanamine |
InChI |
InChI=1S/C14H13N3.C2H2O4/c15-10-14-16-12-8-4-5-9-13(12)17(14)11-6-2-1-3-7-11;3-1(4)2(5)6/h1-9H,10,15H2;(H,3,4)(H,5,6) |
InChI Key |
KRWCZQWARNWMCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2CN.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


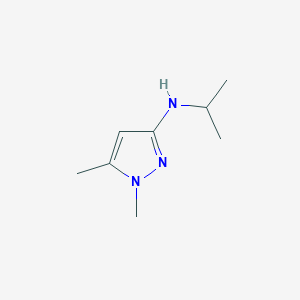

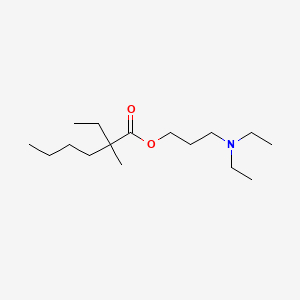
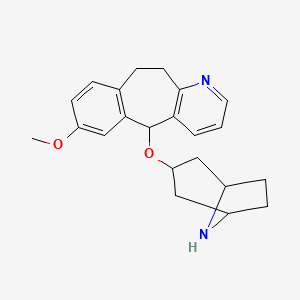
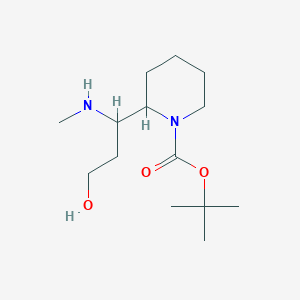
![2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13948580.png)
![6-(2-Chloroacetyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13948587.png)
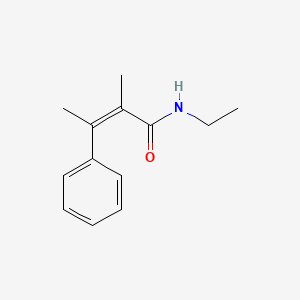
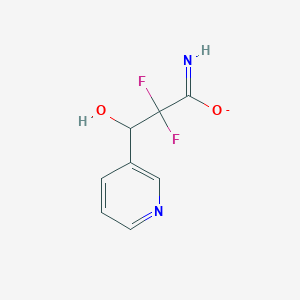
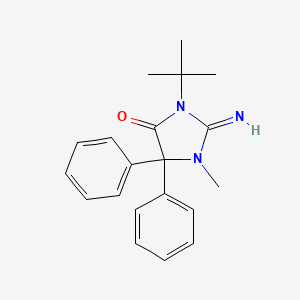

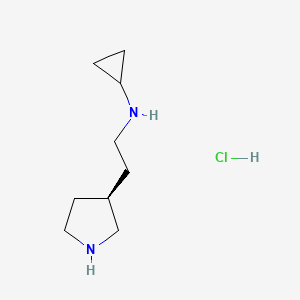
![3-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2,6-difluoro-pyridine](/img/structure/B13948631.png)
